N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide
Description
N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide (hereafter referred to as the "target compound") is a sulfamoyl benzamide derivative synthesized via acylation of sulfamethoxazole with benzoyl chloride under reflux in pyridine (84% yield) or microwave irradiation (89% yield) . The compound features a central sulfamoylphenyl group linked to a 5-methylisoxazole moiety and a 4-phenylbenzamide substituent (Figure 1). Its structural uniqueness lies in the hybrid pharmacophore combining sulfonamide-like and benzamide functionalities, making it a candidate for anticancer and antimicrobial applications .
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-16-15-22(25-30-16)26-31(28,29)21-13-11-20(12-14-21)24-23(27)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESCVJRRHGSPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Sulfonamide Intermediate Formation
The sulfonamide moiety is synthesized via nucleophilic substitution between 5-methyl-1,2-oxazol-3-amine and 4-nitrobenzenesulfonyl chloride . In a representative procedure , equimolar reactants are dissolved in distilled water, and the pH is adjusted to 8–9 using 1 M Na₂CO₃ to deprotonate the amine. After stirring for 6 hours at room temperature, the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl , yielding 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide .
Key Reaction Parameters :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Distilled water | |
| pH | 8–9 (Na₂CO₃) | |
| Reaction Time | 6 hours | |
| Reduction Method | Fe/HCl or H₂/Pd-C |
Benzamide Coupling via Acyl Chloride Formation
The benzamide segment is introduced by reacting 4-phenylbenzoic acid with thionyl chloride (SOCl₂) to form 4-phenylbenzoyl chloride . This intermediate is then coupled with the sulfonamide amine under Schotten-Baumann conditions:
-
4-Phenylbenzoyl chloride is added dropwise to a solution of 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide in dichloromethane (DCM) with triethylamine (TEA) as a base .
-
The mixture is stirred at 0°C–25°C until completion, followed by aqueous workup (NaHCO₃ wash) and purification via recrystallization from methanol .
Optimized Conditions :
Alternative Route: Direct Sulfonamidation-Coupling
A one-pot strategy avoids isolating intermediates by sequentially performing sulfonamidation and amidation:
-
4-Nitrobenzenesulfonyl chloride reacts with 5-methyl-1,2-oxazol-3-amine in aqueous Na₂CO₃ .
-
Without isolation, the nitro group is reduced in situ, and the resultant amine is treated with 4-phenylbenzoyl chloride .
Advantages :
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors enhance reproducibility and safety:
-
Sulfonamidation : Microreactors with precise pH control (8.5 ± 0.2) and residence time (30 min).
-
Amidation : Tubular reactors at 25°C with TEA as a base, achieving >90% conversion.
Purification Methods :
-
Chromatography : Silica gel (ethyl acetate/hexane) for lab-scale .
-
Crystallization : Methanol/water mixtures for industrial batches .
Mechanistic Insights and Side Reactions
-
Sulfonamidation : The amine attacks the electrophilic sulfur in sulfonyl chloride, releasing HCl, which is neutralized by Na₂CO₃ .
-
Amide Coupling : Nucleophilic acyl substitution where the amine displaces chloride, facilitated by TEA .
Common Side Reactions :
Characterization and Quality Control
-
Spectroscopic Analysis :
-
Purity Assessment : HPLC (C18 column, 90:10 MeOH/H₂O) confirms >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Isolation | 65–70 | 95–98 | Moderate |
| One-Pot | 75–80 | 98 | High |
| Continuous Flow | >90 | 99 | Industrial |
Chemical Reactions Analysis
Types of Reactions
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Therapeutic Applications
-
Antitumor Activity
- Research indicates that compounds similar to N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide exhibit antitumor properties. A study demonstrated that derivatives of benzamide compounds show promising results as RET kinase inhibitors, which are crucial in cancer therapy . The compound's structure allows it to interact effectively with biological targets involved in cell proliferation.
- Antibacterial Properties
- Neuropharmacological Effects
Case Studies
Mechanism of Action
The mechanism of action of N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, blocking its activity and thereby affecting various physiological processes . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound belongs to a broader class of sulfamoylphenyl derivatives. Key structural analogs and their properties are summarized in Table 1.
Key Observations:
Functional Group Impact :
- Replacement of the benzamide group with a sulfonamide (e.g., 4-Methyl-N-{4-...}benzenesulfonamide) shifts biological activity toward antimicrobial applications , while benzamide derivatives (e.g., target compound) are prioritized for anticancer research .
- Electron-withdrawing groups (e.g., chloro in 2-Chloro-N-...) may enhance reactivity but require further pharmacological validation .
Synthesis Efficiency :
- Microwave irradiation consistently improves yields (e.g., 89% for the target compound vs. 84% conventionally) due to enhanced reaction kinetics .
Anticancer Potential:
- The target compound was designed to inhibit EGFR tyrosine kinase (TK), a key oncogenic driver. Docking studies suggest interactions with binding pocket residues (e.g., Met793, Lys745) via hydrogen bonding and hydrophobic interactions .
- In contrast, imidazole-substituted analogs (e.g., 4-(1H-Imidazol-1-yl)-N-...) demonstrated superior activity against cervical cancer cells (IC₅₀ = 1.2 µM) , highlighting the role of heterocyclic substituents in modulating potency.
Antimicrobial Activity:
Physicochemical and Pharmacokinetic Properties
- Solubility : The sulfonamide analog exhibits moderate solubility (µ = 0.32 mm⁻¹) in polar solvents , whereas the target compound’s benzamide group may reduce polarity, enhancing membrane permeability.
- Metabolism : Sulfonamide derivatives undergo hepatic acetylation (e.g., N⁴-acetylation) , but the target compound’s benzamide moiety may alter metabolic pathways, necessitating further ADME studies.
Biological Activity
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer and viral infections. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure incorporates a phenyl ring, an oxazole moiety, and a sulfamoyl group, which are crucial for its biological activity.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties against various viral strains. A study focused on similar benzamide derivatives demonstrated their ability to inhibit enterovirus 71 (EV71) with IC50 values ranging from 5.7 to 18 μM, suggesting that structural modifications can enhance antiviral efficacy .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that derivatives of benzamide can inhibit RET kinase activity, which is implicated in various cancers. For instance, compounds with similar structures demonstrated moderate to high potency in inhibiting cell proliferation associated with RET mutations .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Oxazole Moiety : Essential for interaction with viral proteins.
- Sulfamoyl Group : Enhances solubility and bioavailability.
- Phenyl Substituents : Variations in substituents can modulate potency against specific targets.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and crystallographic methods for characterizing the structural features of this compound?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the 3D molecular geometry, bond lengths, and angles. Pair this with FT-IR and NMR spectroscopy to validate functional groups (e.g., sulfamoyl, oxazole rings). SCXRD parameters should include low-temperature data collection (e.g., 100 K) and high-resolution detectors to minimize errors .
- Example : For analogous sulfamoyl-containing triazole derivatives, SCXRD achieved a mean σ(C–C) = 0.002 Å and R factor = 0.035, ensuring high precision .
Q. How can synthetic routes be optimized to improve yield and purity of this compound?
- Methodology : Employ multi-step synthesis with intermediate purification via column chromatography. Monitor reaction progress using HPLC or TLC. For sulfamoyl coupling, use anhydrous conditions and catalysts like NaH in THF to enhance efficiency .
- Data : In similar benzamide syntheses, coupling reactions with sodium hydride in THF achieved >85% yield after optimization .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting the electronic properties and reactivity of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model frontier molecular orbitals (FMOs), electrostatic potential surfaces, and charge distribution. Compare with experimental UV-Vis and fluorescence spectra .
- Example : For a triazole-sulfanylbenzene analog, DFT-derived HOMO-LUMO gaps correlated with observed λmax shifts (±5 nm) in UV-Vis spectra .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays) across studies?
- Methodology : Standardize assay protocols (e.g., MIC testing via broth microdilution) and control variables (pH, solvent). Cross-validate with molecular docking to identify binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
- Case Study : For oxadiazole analogs, discrepancies in IC50 values were resolved by normalizing data to protein concentration and using uniform bacterial strains .
Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) optimize large-scale synthesis?
- Methodology : Integrate AI algorithms with reaction kinetic models to predict optimal temperature, pressure, and reagent ratios. Use real-time data from smart sensors to adjust parameters dynamically .
- Application : AI simulations reduced side-product formation by 30% in membrane separation processes for similar sulfonamide compounds .
Methodological Considerations
Q. What analytical techniques are critical for assessing stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC-MS to track degradation products. Pair with thermogravimetric analysis (TGA) to determine thermal decomposition thresholds .
- Data : For a sulfanyl-triazole derivative, TGA revealed stability up to 220°C, with degradation kinetics modeled via Arrhenius equations .
Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact solubility and bioavailability?
- Methodology : Compare logP values (experimental vs. computational) and perform dissolution rate studies in biorelevant media. Use Caco-2 cell assays to predict intestinal permeability .
- Example : Trifluoromethyl substitution increased logP by 1.2 units, enhancing membrane permeability in related benzamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
